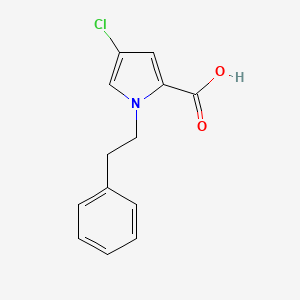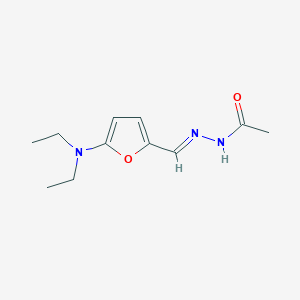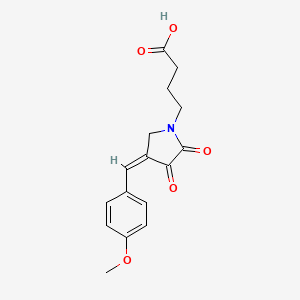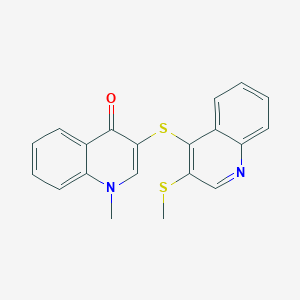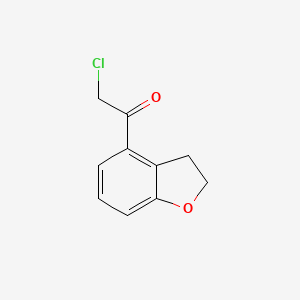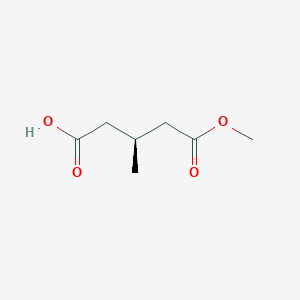methyl butanoate CAS No. 866612-47-7](/img/structure/B12883359.png)
[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is a chemical compound with the molecular formula C19H23O4P. It is known for its unique structure, which includes an ethoxy group, a phenyl group, and a phosphoryl group attached to a butyrate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol and phenylmethyl butyrate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality and yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various alkoxy-substituted derivatives.
科学研究应用
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers
作用机制
The mechanism of action of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. The ethoxy and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes .
相似化合物的比较
Similar Compounds
- (Methoxy(phenyl)phosphoryl)(phenyl)methyl butyrate
- (Ethoxy(phenyl)phosphoryl)(phenyl)methyl acetate
- (Ethoxy(phenyl)phosphoryl)(phenyl)methyl propionate
Uniqueness
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
属性
CAS 编号 |
866612-47-7 |
|---|---|
分子式 |
C19H23O4P |
分子量 |
346.4 g/mol |
IUPAC 名称 |
[[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate |
InChI |
InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3 |
InChI 键 |
UTMIEVSZSOVTTB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
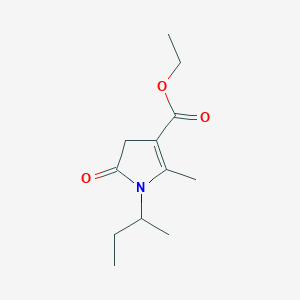
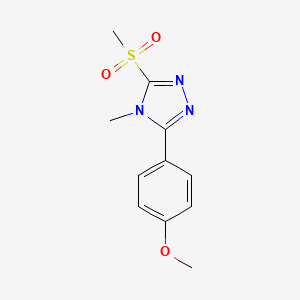
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
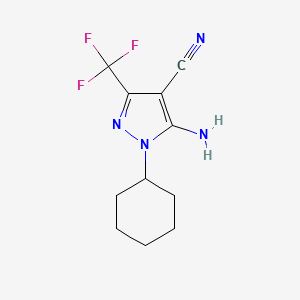
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)


